molecular formula C17H25N3O3 B8740919 7-(3-ISOPROPOXY-4-NITROPHENYL)-1-METHYL-1,7-DIAZASPIRO[4.4]NONANE

7-(3-ISOPROPOXY-4-NITROPHENYL)-1-METHYL-1,7-DIAZASPIRO[4.4]NONANE

Cat. No.: B8740919
M. Wt: 319.4 g/mol
InChI Key: QVWJNPIUXQAZGV-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

7-(3-ISOPROPOXY-4-NITROPHENYL)-1-METHYL-1,7-DIAZASPIRO[4.4]NONANE is a complex organic compound that belongs to the class of spiro compounds. These compounds are characterized by a unique structure where two rings are connected through a single atom, forming a spiro linkage. The presence of a nitro group and a propan-2-yloxy group on the phenyl ring adds to its chemical diversity and potential reactivity.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 7-(3-ISOPROPOXY-4-NITROPHENYL)-1-METHYL-1,7-DIAZASPIRO[4.4]NONANE typically involves multiple steps, starting from readily available precursors. One common approach is to first synthesize the spirocyclic core through a cyclization reaction. This can be achieved by reacting a suitable diamine with a ketone under acidic conditions to form the spiro linkage. The nitro and propan-2-yloxy groups can then be introduced through nitration and etherification reactions, respectively.

Industrial Production Methods

In an industrial setting, the production of this compound would likely involve optimization of the synthetic route to maximize yield and minimize costs. This could include the use of continuous flow reactors for the cyclization step and the application of catalytic methods for the nitration and etherification steps to improve efficiency and selectivity.

Chemical Reactions Analysis

Types of Reactions

7-(3-ISOPROPOXY-4-NITROPHENYL)-1-METHYL-1,7-DIAZASPIRO[4.4]NONANE can undergo various chemical reactions, including:

    Oxidation: The nitro group can be reduced to an amino group under appropriate conditions.

    Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a catalyst.

    Substitution: The propan-2-yloxy group can be substituted with other alkoxy groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as hydrogen gas with a palladium catalyst or sodium borohydride can be used.

    Substitution: Nucleophilic substitution reactions can be carried out using alkoxides in the presence of a suitable solvent like dimethyl sulfoxide.

Major Products Formed

    Oxidation: Conversion of the nitro group to a nitroso or amino group.

    Reduction: Formation of the corresponding amine.

    Substitution: Replacement of the propan-2-yloxy group with other alkoxy groups.

Scientific Research Applications

7-(3-ISOPROPOXY-4-NITROPHENYL)-1-METHYL-1,7-DIAZASPIRO[4.4]NONANE has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential biological activity, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential use as a pharmaceutical intermediate.

    Industry: Used in the development of new materials with unique properties.

Mechanism of Action

The mechanism of action of 7-(3-ISOPROPOXY-4-NITROPHENYL)-1-METHYL-1,7-DIAZASPIRO[4.4]NONANE is not fully understood. it is believed to interact with specific molecular targets, such as enzymes or receptors, through its nitro and spirocyclic moieties. These interactions can lead to the modulation of biological pathways, resulting in various pharmacological effects.

Comparison with Similar Compounds

Similar Compounds

  • 1-Methyl-7-[4-nitro-3-(methoxy)phenyl]-1,7-diazaspiro[4.4]nonane
  • 1-Methyl-7-[4-nitro-3-(ethoxy)phenyl]-1,7-diazaspiro[4.4]nonane
  • 1-Methyl-7-[4-nitro-3-(butoxy)phenyl]-1,7-diazaspiro[4.4]nonane

Uniqueness

7-(3-ISOPROPOXY-4-NITROPHENYL)-1-METHYL-1,7-DIAZASPIRO[4.4]NONANE is unique due to the presence of the propan-2-yloxy group, which can influence its chemical reactivity and biological activity. The spirocyclic structure also contributes to its distinct properties compared to other similar compounds.

Properties

Molecular Formula

C17H25N3O3

Molecular Weight

319.4 g/mol

IUPAC Name

1-methyl-7-(4-nitro-3-propan-2-yloxyphenyl)-1,7-diazaspiro[4.4]nonane

InChI

InChI=1S/C17H25N3O3/c1-13(2)23-16-11-14(5-6-15(16)20(21)22)19-10-8-17(12-19)7-4-9-18(17)3/h5-6,11,13H,4,7-10,12H2,1-3H3

InChI Key

QVWJNPIUXQAZGV-UHFFFAOYSA-N

Canonical SMILES

CC(C)OC1=C(C=CC(=C1)N2CCC3(C2)CCCN3C)[N+](=O)[O-]

Origin of Product

United States

Synthesis routes and methods

Procedure details

A mixture of 1.42 g of 4-fluoro-1-nitro-2-(propan-2-yloxy)benzene, 1.0 g of 1-methyl-1,7-diazaspiro[4,4]nonane and 1.48 g of potassium carbonate in 10 ml of DMSO is stirred at ambient temperature overnight. The mixture is diluted with 160 ml of water and extracted three times with 100 ml of ethyl acetate. The organic phases are dried over magnesium sulfate and concentrated under vacuum. The yellow oily residue is purified on silica, with an elution gradient with dichloromethane/methanol (100/0 then 90/10), so as to obtain 160 mg of 1-methyl-7-[4-nitro-3-(propan-2-yloxy)phenyl]-1,7-diazaspiro[4.4]nonane in the form of an orangey-coloured oil.
Quantity
1.42 g
Type
reactant
Reaction Step One
Quantity
1 g
Type
reactant
Reaction Step One
Quantity
1.48 g
Type
reactant
Reaction Step One
Name
Quantity
10 mL
Type
solvent
Reaction Step One
Name
Quantity
160 mL
Type
solvent
Reaction Step Two

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